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Compound of Interest

Compound Name: DGY-06-116

Cat. No.: B8146624 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the

irreversible covalent Src inhibitor, DGY-06-116.

Frequently Asked Questions (FAQs)
Q1: What is DGY-06-116 and how does it inhibit Src?

DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase.[1][2][3] It

functions by forming a covalent bond with a specific cysteine residue (Cys277) located in the P-

loop of the Src kinase domain.[4][5] This covalent modification leads to sustained and

irreversible inhibition of Src's enzymatic activity.[2][4] The mechanism of action requires a

conformational change, specifically a "kinking" of the P-loop, to facilitate the covalent bond

formation.[1][6][7]

Q2: How can I be sure that DGY-06-116 is covalently modifying my Src protein?

The most definitive method to confirm covalent modification is through mass spectrometry

(MS).[8][9][10] Two primary MS-based approaches can be employed:

Intact Protein Mass Analysis (Top-Down Proteomics): This method analyzes the entire

protein-inhibitor complex. A successful covalent modification will result in a mass shift of the

protein equivalent to the molecular weight of DGY-06-116 (597.11 g/mol ) minus any leaving
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groups.[10][11] This provides a rapid confirmation of covalent binding and can also

determine the stoichiometry of the interaction.[9][11]

Peptide Mapping (Bottom-Up Proteomics): This technique identifies the specific site of

modification. The Src protein, after incubation with DGY-06-116, is enzymatically digested

into smaller peptides. These peptides are then analyzed by MS/MS to identify the peptide

fragment containing the covalent adduct and pinpoint the exact modified amino acid, which

for DGY-06-116 is Cys277.[5][11]

Q3: My intact protein mass spectrometry results are ambiguous. What could be the issue?

Several factors can lead to ambiguous results in intact protein MS:

Incomplete Reaction: The covalent modification may not have gone to completion. Try

optimizing incubation time, temperature, and the molar ratio of DGY-06-116 to Src.

Multiple Adducts: The appearance of multiple peaks could indicate non-specific binding or

modification of other reactive residues on the protein.[9] Consider reducing the concentration

of DGY-06-116 or the incubation time.

Protein Instability: The protein itself might be degrading during the experiment, leading to a

complex spectrum. Ensure the purity and stability of your Src protein preparation.

Q4: I am not seeing the expected mass shift in my peptide mapping experiment. What should I

check?

Insufficient Digestion: Incomplete enzymatic digestion can prevent the generation of the

specific peptide containing the modification. Optimize your digestion protocol (e.g., enzyme

concentration, digestion time).

Ionization Issues: The modified peptide may not ionize efficiently in the mass spectrometer.

Try adjusting the MS acquisition parameters.

Low Abundance: The modified peptide might be present in low abundance. Consider using

enrichment techniques to isolate the modified peptide.
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Guide 1: Confirming Covalent Binding Using Intact
Protein Mass Spectrometry
This guide outlines the workflow for verifying the covalent modification of Src by DGY-06-116
using intact protein mass analysis.

Sample Preparation

Mass Spectrometry Analysis Data Interpretation

Prepare Src Protein Solution
Incubate Src with DGY-06-116

(and DMSO control)

Prepare DGY-06-116 Stock

Desalt Samples Inject into LC-MS Acquire Mass Spectra Deconvolute Spectra Compare Masses
(Treated vs. Control) Confirm Mass Shift

Click to download full resolution via product page

Caption: Workflow for confirming covalent modification using intact protein mass spectrometry.

Experimental Protocol: Intact Protein Mass Spectrometry

Protein and Inhibitor Preparation:

Prepare a solution of purified Src kinase in a suitable buffer (e.g., 50 mM HEPES, pH 7.5,

150 mM NaCl).

Prepare a stock solution of DGY-06-116 in DMSO.[1]

Incubation:

In a microcentrifuge tube, mix the Src protein with DGY-06-116 to the desired final

concentrations (e.g., a 5-10 fold molar excess of the inhibitor).

Prepare a control sample with Src protein and an equivalent volume of DMSO.
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Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a

specific duration (e.g., 1-2 hours).

Sample Desalting:

Desalt the samples using a C4 ZipTip or a similar desalting column to remove non-volatile

salts and excess inhibitor.

LC-MS Analysis:

Inject the desalted samples into a liquid chromatography system coupled to a high-

resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Acquire the mass spectra in the appropriate mass range for the intact Src protein.

Data Analysis:

Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

Compare the mass of the DGY-06-116-treated Src with the DMSO control. A mass

increase corresponding to the molecular weight of DGY-06-116 confirms covalent binding.

Guide 2: Identifying the Covalent Modification Site with
Peptide Mapping
This guide provides the steps to pinpoint the exact amino acid residue on Src modified by

DGY-06-116.

Protein Modification and Digestion LC-MS/MS Analysis Data Analysis and Site Identification

Incubate Src with DGY-06-116 Denature, Reduce, and Alkylate Digest with Trypsin Inject Peptides into LC-MS/MS Acquire MS and MS/MS Spectra Database Search
(with variable modification) Identify Modified Peptide and Site Validate MS/MS Spectrum

Click to download full resolution via product page

Caption: Workflow for identifying the covalent modification site via peptide mapping.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b8146624?utm_src=pdf-body
https://www.benchchem.com/product/b8146624?utm_src=pdf-body
https://www.benchchem.com/product/b8146624?utm_src=pdf-body
https://www.benchchem.com/product/b8146624?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8146624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Peptide Mapping by LC-MS/MS

Protein Modification:

Incubate purified Src kinase with a molar excess of DGY-06-116 as described in the intact

protein analysis protocol.

Denaturation, Reduction, and Alkylation:

Denature the protein sample using urea or guanidinium chloride.

Reduce the disulfide bonds with DTT or TCEP.

Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond

reformation.

Enzymatic Digestion:

Dilute the sample to reduce the denaturant concentration and add trypsin.

Incubate overnight at 37°C to digest the protein into peptides.

LC-MS/MS Analysis:

Inject the digested peptide mixture into a reverse-phase liquid chromatography system

coupled to a tandem mass spectrometer.

Acquire MS scans to detect the peptide ions and MS/MS scans to fragment the peptide

ions.

Data Analysis:

Use a proteomics search engine (e.g., Mascot, Sequest) to search the acquired MS/MS

spectra against a protein database containing the Src sequence.

Specify a variable modification on cysteine residues corresponding to the mass of DGY-
06-116.
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The search results will identify the peptide containing the covalent modification and

pinpoint Cys277 as the site of adduction.[5]

Quantitative Data Summary
The following table summarizes key quantitative data for the interaction of DGY-06-116 with

Src kinase.

Parameter Value Reference

IC50 (1-hour incubation) 2.6 nM [1]

GR50 (H1975 cells) 0.3 µM [2][3]

GR50 (HCC827 cells) 0.5 µM [2][3]

GR50 (MDA-MB-231 cells) 0.3 µM [2][3]

Molecular Weight of DGY-06-

116
597.11 g/mol [1]

Target Residue Cys277 [5]

Signaling Pathway Overview
DGY-06-116 directly targets Src kinase, a key regulator of multiple cellular signaling pathways.

By covalently inhibiting Src, DGY-06-116 effectively blocks downstream signaling cascades

involved in cell proliferation, survival, and motility.
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Caption: Simplified diagram of Src signaling and its inhibition by DGY-06-116.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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